molecular formula C19H17N3O B15016829 4-(2-methylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2-methylphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B15016829
M. Wt: 303.4 g/mol
InChI Key: BYYBPZUMDXGJQF-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with phenyl and methylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of intermediate compounds. One common method involves the iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This reaction is followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave irradiation to accelerate cross-coupling reactions has been reported, which can potentially be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Methylphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves multiple pathways:

Comparison with Similar Compounds

4-(2-Methylphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other pyrazolopyridine derivatives:

The uniqueness of 4-(2-methylphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its dual functionality as both an antiproliferative agent and a fluorescence-based pH indicator, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-(2-methylphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H17N3O/c1-12-7-5-6-10-14(12)15-11-16(23)20-19-17(15)18(21-22-19)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H2,20,21,22,23)

InChI Key

BYYBPZUMDXGJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4

Origin of Product

United States

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